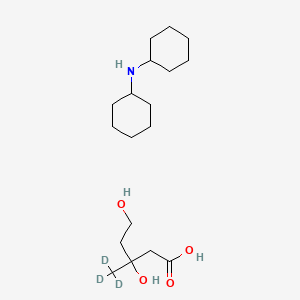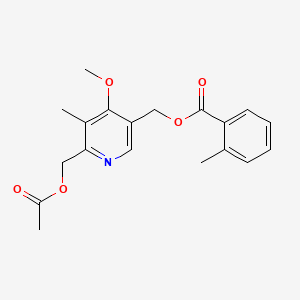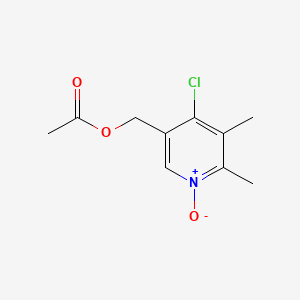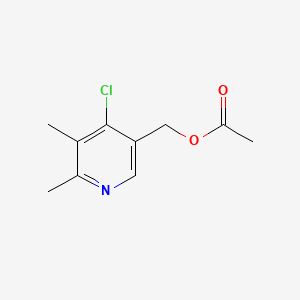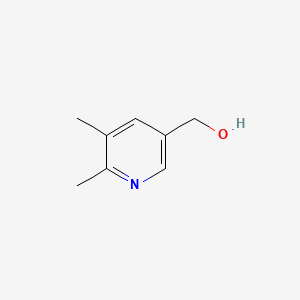
Triazolomethylindole-3-acetic Acid-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazolomethylindole-3-acetic acid-d5 (TIMA-d5) is a synthetic compound that has been used for various scientific applications, such as in biochemical and physiological research. TIMA-d5 is a derivative of the naturally occurring indole-3-acetic acid (IAA), which is an important plant hormone involved in various aspects of plant growth and development. TIMA-d5 is a stable, labeled form of IAA, and it is used as a tracer in various biochemical and physiological research applications.
Wissenschaftliche Forschungsanwendungen
Triazolomethylindole-3-acetic Acid-d5 has been used in a variety of scientific research applications. It has been used as a tracer in biochemical and physiological research, as well as in the study of plant hormones. It has also been used to study the metabolism of IAA, as well as to study the effects of IAA on plant growth and development. In addition, Triazolomethylindole-3-acetic Acid-d5 has been used to study the effects of environmental stress on plants, and to study the role of IAA in plant-microbe interactions.
Wirkmechanismus
Triazolomethylindole-3-acetic Acid-d5 is a stable, labeled form of IAA and it is used as a tracer in various biochemical and physiological research applications. The mechanism of action of Triazolomethylindole-3-acetic Acid-d5 is not fully understood, but it is believed to act as an analog of IAA. It is thought to bind to the same receptors as IAA, and to activate the same signaling pathways. This results in the same biochemical and physiological effects as those of IAA.
Biochemical and Physiological Effects
Triazolomethylindole-3-acetic Acid-d5 has been shown to have a variety of biochemical and physiological effects. In plants, Triazolomethylindole-3-acetic Acid-d5 has been shown to stimulate root growth, leaf growth, and flowering. It has also been shown to increase the production of secondary metabolites, such as phenolics and alkaloids. In addition, Triazolomethylindole-3-acetic Acid-d5 has been shown to increase the production of enzymes involved in plant defense, such as peroxidases and chitinases.
Vorteile Und Einschränkungen Für Laborexperimente
Triazolomethylindole-3-acetic Acid-d5 has several advantages for lab experiments. It is a stable, labeled form of IAA, which makes it easier to detect and quantify. It also has a higher affinity for IAA receptors, which makes it more effective at activating the same signaling pathways as IAA. Additionally, Triazolomethylindole-3-acetic Acid-d5 is easy to synthesize and can be used in a variety of research applications.
The main limitation of Triazolomethylindole-3-acetic Acid-d5 is that it is a synthetic compound and may not behave the same as IAA in all applications. Additionally, Triazolomethylindole-3-acetic Acid-d5 is not as widely available as IAA, which can make it more difficult to obtain.
Zukünftige Richtungen
Future research on Triazolomethylindole-3-acetic Acid-d5 could focus on understanding its mechanism of action in more detail. Additionally, further research could be conducted to investigate the effects of Triazolomethylindole-3-acetic Acid-d5 on plant growth and development, as well as its effects on plant-microbe interactions. Furthermore, further research could be conducted to investigate the effects of Triazolomethylindole-3-acetic Acid-d5 on the production of secondary metabolites, such as phenolics and alkaloids. Additionally, research could be conducted to investigate the effects of Triazolomethylindole-3-acetic Acid-d5 on other organisms, such as bacteria, fungi, and animals. Finally, research could be conducted to investigate the potential of Triazolomethylindole-3-acetic Acid-d5 as a therapeutic agent.
Synthesemethoden
Triazolomethylindole-3-acetic Acid-d5 is synthesized by a two-step process. The first step involves the reaction of indole-3-acetic acid (IAA) with a diazonium salt, which results in the formation of a diazonium derivative. The second step involves the reaction of the diazonium derivative with a triazole-containing reagent, which results in the formation of Triazolomethylindole-3-acetic Acid-d5. The reaction is carried out in an organic solvent, such as dichloromethane, and the product is isolated by chromatography.
Eigenschaften
IUPAC Name |
2-[4,6,7-trideuterio-5-[dideuterio(1,2,4-triazol-1-yl)methyl]-1H-indol-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c18-13(19)4-10-5-15-12-2-1-9(3-11(10)12)6-17-8-14-7-16-17/h1-3,5,7-8,15H,4,6H2,(H,18,19)/i1D,2D,3D,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACIHDPNKNLLMA-JZOBIDBQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C1C([2H])([2H])N3C=NC=N3)[2H])C(=CN2)CC(=O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triazolomethylindole-3-acetic Acid-d5 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

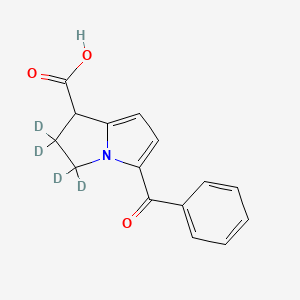
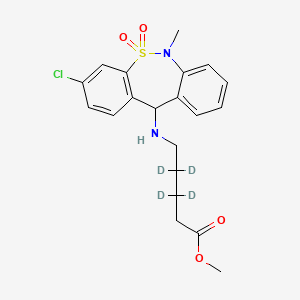
![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)


